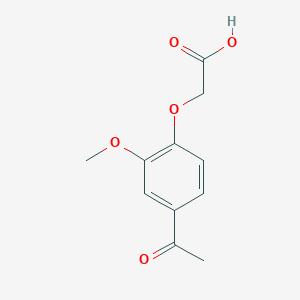

2-(4-Acetyl-2-methoxyphenoxy)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

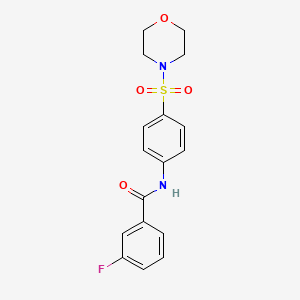

2-(4-Acetyl-2-methoxyphenoxy)acetic acid is a chemical compound with the molecular weight of 224.21 . Its IUPAC name is (4-acetyl-2-methoxyphenoxy)acetic acid . It is stored at room temperature and appears as a powder .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12O5/c1-7(12)8-3-4-9(10(5-8)15-2)16-6-11(13)14/h3-5H,6H2,1-2H3,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure. Unfortunately, a detailed molecular structure analysis is not available in the retrieved data.Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its melting point is between 155-160 degrees .科学的研究の応用

Anti-Mycobacterial Agents

- Synthesis and Antimicrobial Evaluation : Phenoxy acetic acid derivatives, including compounds related to 2-(4-acetyl-2-methoxyphenoxy)acetic acid, have been synthesized and evaluated for their antimicrobial activities. Specifically, they have shown potential as anti-mycobacterial agents against Mycobacterium tuberculosis H 37 Rv (Yar, Siddiqui, & Ali, 2006). Another study also confirms the anti-mycobacterial properties of similar phenoxy acetic acid derivatives (Shaharyar, Siddiqui, & Ali, 2006).

Synthesis and Structural Analysis

- Metal Complex Formation : The interaction of metal ions with phenoxyalkanoic acids, including derivatives of this compound, has been studied. These interactions have been analyzed through crystal structures, providing insights into the stereochemistry and molecular geometry of such complexes (O'reilly, Smith, Kennard, & Mak, 1987).

Antiviral and Antimicrobial Research

- Novel Derivatives Synthesis for Antiviral Activity : Synthesizing novel 1,3,4-thiadiazole derivatives of 2-(4-formyl-2-methoxyphenoxy) acetic acid has been explored for potential antiviral activities. Although specific antiviral activity was not observed, these efforts contribute to the broader understanding of phenoxy acetic acid derivatives in antiviral research (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Organic Synthesis and Reagent Development

- Developing New Protecting Groups : The (2-nitrophenyl)acetyl group, derived from similar compounds, has been explored as a new protecting group for hydroxyl functions, demonstrating its utility in organic synthesis (Daragics & Fügedi, 2010).

Environmental and Analytical Chemistry

- Trace Determination Techniques : The development of molecular imprinted polymer nanoparticles coupled with high-performance liquid chromatography is a notable application. It's used for the sensitive and selective determination of related compounds, like 4-Chloro-2-Methylphenoxy Acetic Acid, in complex matrices, such as environmental and biological samples (Omidi, Behbahani, Samadi, Sedighi, & Shahtaheri, 2014).

Safety and Hazards

作用機序

Mode of Action

It is known that many phenoxyacetic acid derivatives interact with their targets through various mechanisms, such as free radical reactions, nucleophilic substitutions, and oxidations .

Biochemical Pathways

It is possible that this compound could influence pathways involving acetyl-coa, given its structural similarity to other compounds that interact with this molecule .

特性

IUPAC Name |

2-(4-acetyl-2-methoxyphenoxy)acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O5/c1-7(12)8-3-4-9(10(5-8)15-2)16-6-11(13)14/h3-5H,6H2,1-2H3,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVXLLHWEQSZBLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)OCC(=O)O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(7R,8S)-7-Amino-5-oxaspiro[3.4]octan-8-ol;hydrochloride](/img/structure/B2469145.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-3,4-difluorobenzamide](/img/structure/B2469146.png)

![N-(2,2-Dimethylpropyl)-N-[(1-methylindazol-6-yl)methyl]prop-2-enamide](/img/structure/B2469148.png)

![{3-Bromo-4-[(4-bromobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B2469149.png)

![2-[5H-chromeno[4,3-d]pyrimidin-2-yl(methyl)amino]acetic acid](/img/structure/B2469153.png)

![2-[(5-Bromofuran-2-yl)formamido]propanoic acid](/img/structure/B2469155.png)

![N-[2-(4-acetylpiperazin-1-yl)-1,2-dihydroacenaphthylen-1-yl]-4-chlorobenzenesulfonamide](/img/structure/B2469158.png)